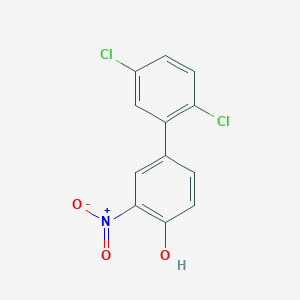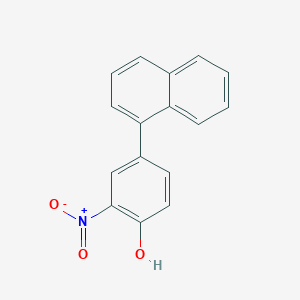
4-(2,5-Dichlorophenyl)-2-nitrophenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,5-Dichlorophenyl)-2-nitrophenol, 95% (4-DCPN) is a nitrophenolic compound with a wide range of applications in scientific research. It is a useful tool for studying the effects of nitro-aromatic compounds on biochemical and physiological processes. 4-DCPN is also used in the synthesis of various pharmaceuticals and in the manufacture of pesticides and other chemicals.
Wissenschaftliche Forschungsanwendungen
4-(2,5-Dichlorophenyl)-2-nitrophenol, 95% is widely used in scientific research due to its unique properties. It has been used to study the effects of nitro-aromatic compounds on biochemical and physiological processes. It has also been used to study the effects of nitro-aromatic compounds on gene expression and the regulation of gene expression. Additionally, 4-(2,5-Dichlorophenyl)-2-nitrophenol, 95% has been used in the synthesis of various pharmaceuticals and in the manufacture of pesticides and other chemicals.
Wirkmechanismus
The mechanism of action of 4-(2,5-Dichlorophenyl)-2-nitrophenol, 95% is not fully understood. However, it is believed that the nitro group of 4-(2,5-Dichlorophenyl)-2-nitrophenol, 95% is responsible for its biological activity. The nitro group can be reduced to a nitroso group, which can then react with proteins and nucleic acids, resulting in changes in gene expression and other biochemical processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2,5-Dichlorophenyl)-2-nitrophenol, 95% are still being studied. However, it is known that 4-(2,5-Dichlorophenyl)-2-nitrophenol, 95% can interact with proteins and nucleic acids, resulting in changes in gene expression and other biochemical processes. Additionally, 4-(2,5-Dichlorophenyl)-2-nitrophenol, 95% has been shown to have anti-inflammatory and antioxidant activities.
Vorteile Und Einschränkungen Für Laborexperimente
4-(2,5-Dichlorophenyl)-2-nitrophenol, 95% has several advantages for use in laboratory experiments. It is easy to synthesize and is relatively inexpensive. Additionally, it is stable and can be stored for long periods of time without significant degradation. However, 4-(2,5-Dichlorophenyl)-2-nitrophenol, 95% can be toxic and should be handled with caution.
Zukünftige Richtungen
There are several potential future directions for the use of 4-(2,5-Dichlorophenyl)-2-nitrophenol, 95% in scientific research. For example, it could be used to study the effects of nitro-aromatic compounds on gene expression and the regulation of gene expression. Additionally, it could be used to study the effects of nitro-aromatic compounds on other biochemical and physiological processes. Furthermore, 4-(2,5-Dichlorophenyl)-2-nitrophenol, 95% could be used in the synthesis of various pharmaceuticals and in the manufacture of pesticides and other chemicals. Finally, 4-(2,5-Dichlorophenyl)-2-nitrophenol, 95% could be used to develop new methods for detecting and quantifying nitro-aromatic compounds in the environment.
Synthesemethoden
4-(2,5-Dichlorophenyl)-2-nitrophenol, 95% is synthesized via a three-step process. First, 2,5-dichlorophenol is treated with anhydrous sodium nitrite to produce 2,5-dichloro-4-nitrophenol. This intermediate is then reacted with sodium hydroxide to form 4-(2,5-Dichlorophenyl)-2-nitrophenol, 95%. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, and is typically conducted at temperatures between 40-50°C.
Eigenschaften
IUPAC Name |
4-(2,5-dichlorophenyl)-2-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2NO3/c13-8-2-3-10(14)9(6-8)7-1-4-12(16)11(5-7)15(17)18/h1-6,16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBBCRWXOACKRPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=CC(=C2)Cl)Cl)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00686308 |
Source


|
| Record name | 2',5'-Dichloro-3-nitro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261897-49-7 |
Source


|
| Record name | 2',5'-Dichloro-3-nitro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[Benzo(b)thiophen-2-yl]-2-nitrophenol, 95%](/img/structure/B6382814.png)










![4-[5-(Methoxycarbonyl)thiophen-3-yl]-2-nitrophenol, 95%](/img/structure/B6382893.png)
![4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-nitrophenol, 95%](/img/structure/B6382905.png)
